

Troubleshooting Pigment Red 22 bleeding and migration in polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

[Get Quote](#)

Technical Support Center: Pigment Red 22

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with **Pigment Red 22** bleeding and migration in polymer applications.

Troubleshooting Guide

Issue: Color Bleeding or Migration Observed in the Final Polymer Product

This guide provides a step-by-step approach to diagnosing and resolving common issues related to the bleeding and migration of **Pigment Red 22** in various polymer systems.

Step 1: Identify the Type of Migration

- Bleeding: The pigment leaches out of the polymer into a liquid that comes into contact with it. This is common in plasticized polymers like flexible PVC.
- Blooming: The pigment migrates to the surface of the polymer over time, forming a dust-like layer that can be wiped off.
- Contact Migration: The pigment transfers from the pigmented polymer to another material upon contact, often under pressure.

Step 2: Review Formulation and Processing Parameters

Consult the following table to identify potential causes related to your specific polymer and processing conditions.

Parameter	Potential Cause of Bleeding/Migration	Recommended Action
Pigment Concentration	Exceeding the saturation limit of the pigment in the polymer.	Reduce pigment loading to the minimum required for the desired color strength.
Polymer Selection	Low compatibility between the non-polar polyolefin and the organic Pigment Red 22.	Consider a polymer grade with higher polarity or incorporate a compatibilizer. For high-temperature applications, ensure the polymer's processing temperature does not exceed the pigment's heat stability.
Plasticizers (especially in PVC)	High solubility of Pigment Red 22 in the plasticizer (e.g., phthalates). Low molecular weight plasticizers are more prone to migration, carrying the pigment with them. ^[1]	Select a plasticizer with lower solvency for the pigment or a higher molecular weight plasticizer. ^[1]
Processing Temperature	Exceeding the thermal stability of Pigment Red 22, leading to degradation and increased mobility of pigment particles. ^[2]	Optimize processing temperatures to be within the recommended range for Pigment Red 22.
Dispersion Quality	Poor dispersion leads to pigment agglomerates, which can act as points of higher concentration and initiate migration.	Improve dispersion by optimizing screw design, shear, and mixing time. Consider using a dispersing agent.
Additives	Certain lubricants or stabilizers can increase pigment mobility.	Review the additive package and consider alternatives with lower interaction with the pigment.

Step 3: Implement Corrective Actions and Test

Based on the potential causes identified, implement the recommended actions. It is crucial to test the modified formulation or process to validate the solution. Standardized testing protocols are provided in the "Experimental Protocols" section of this document.

Frequently Asked Questions (FAQs)

Q1: What is **Pigment Red 22** and what are its general properties?

Pigment Red 22 (C.I. 12315) is a monoazo pigment that produces a yellowish-red to medium bluish-red color.^[3] It is known for its good color strength, cost-effectiveness, and resistance to alkali and soap.^[3] However, it has moderate solvent resistance and heat stability, which can contribute to bleeding and migration in certain polymer systems.^[3]

Q2: In which polymers is **Pigment Red 22** most likely to cause bleeding and migration issues?

Problems are most frequently observed in:

- Plasticized PVC (P-PVC): The pigment can dissolve in the plasticizer and migrate to the surface or into materials in contact with the PVC.^{[1][4]}
- Polyolefins (PE, PP): Due to the non-polar nature of these polymers, compatibility with the organic pigment can be poor, leading to migration, especially at higher concentrations and processing temperatures.^[5]

Q3: How can I improve the dispersion of **Pigment Red 22** in my polymer matrix?

Improving dispersion is key to preventing migration.^[6] Consider the following:

- Use of Dispersing Agents: These additives coat the pigment particles, improving their compatibility with the polymer matrix.^[6]
- Optimized Processing: Adjusting screw speed, temperature profiles, and mixing times during compounding can enhance dispersion.^[6]
- Masterbatch Quality: Ensure the use of a high-quality masterbatch with good pigment dispersion.

Q4: Are there any alternatives to **Pigment Red 22** for applications requiring high migration resistance?

Yes, for demanding applications, consider higher performance pigments. While these may have a higher cost, they offer superior stability.

Pigment Class	Examples	Key Advantages
Diketopyrrolopyrrole (DPP) Pigments	Pigment Red 254	Excellent heat stability, lightfastness, and migration resistance. ^[5]
Quinacridone Pigments	Pigment Red 122, Pigment Violet 19	Good overall fastness properties and heat stability.
High-Performance Azo Pigments	Pigment Red 144	Good heat and migration resistance in many plastics. ^[5]
Inorganic Pigments	Iron Oxides (e.g., Pigment Red 101)	Excellent migration resistance and heat stability, though typically duller in shade. ^{[7][8]}

Q5: What is the typical heat stability of **Pigment Red 22**?

The heat stability of **Pigment Red 22** is generally considered to be around 140°C.^[9]

Processing temperatures should be kept below this to avoid degradation and potential migration issues. For high-temperature polymers like nylon or PEEK, alternative pigments with higher heat stability are necessary.^{[2][10]}

Quantitative Data Summary

The following table summarizes key properties of **Pigment Red 22**. It is important to note that performance can vary depending on the specific polymer system, processing conditions, and presence of other additives.

Property	Value	Test Method/Source
Chemical Formula	C24H18N4O4	[3][11]
Molecular Weight	426.42 g/mol	[3][11]
Density	1.3 - 1.47 g/cm ³	[3]
Heat Resistance	~140 °C	[9]
Light Fastness (1-8 scale)	5	[9]
Oil Absorption	34 - 68 g/100g	[3]
Bleeding Resistance (1-5 scale)	4	[9]
Alkali Resistance (1-5 scale)	4	[9]
Acid Resistance (1-5 scale)	4	[9]

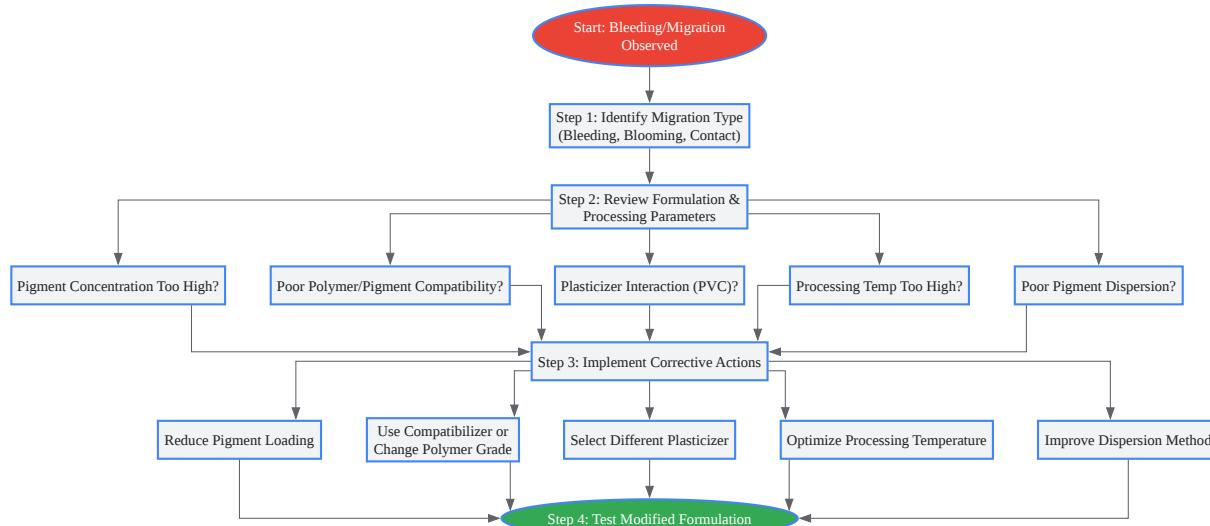
Experimental Protocols

1. Evaluation of Pigment Bleeding in Solvents (Based on ASTM D279, Method A)

- Objective: To assess the tendency of **Pigment Red 22** to bleed in a specific solvent.
- Procedure:
 - Weigh 0.5 g of **Pigment Red 22** into a test tube.
 - Add 20 mL of the test solvent (e.g., toluene, dioctyl phthalate).
 - Stopper the test tube and shake vigorously for 10 seconds.
 - Let the tube stand for 15 minutes, then shake again for 10 seconds.
 - Allow the tube to stand for 45 minutes.
 - Filter the mixture.

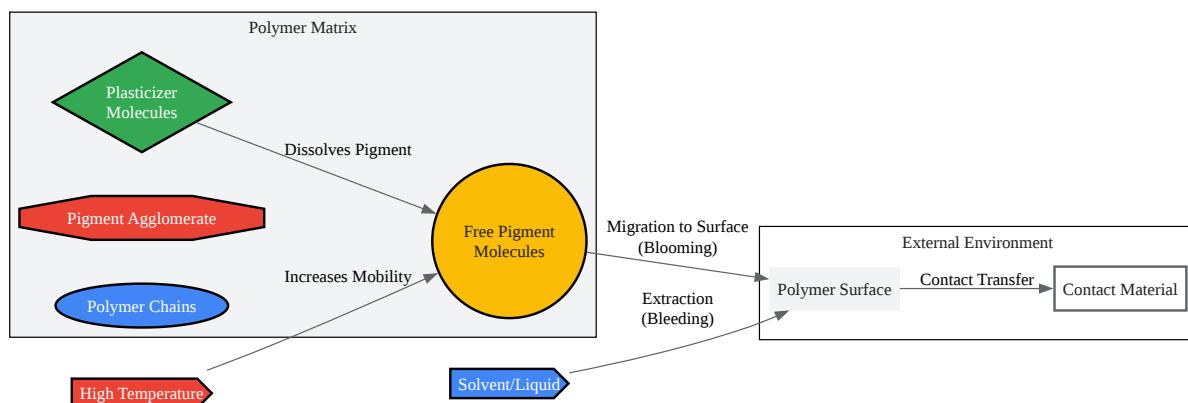
- Observe the filtrate for coloration, which indicates bleeding. The intensity of the color can be compared against a standard.

2. Evaluation of Contact Migration (Based on ISO Grey Scale)


- Objective: To determine the amount of color migration from a pigmented polymer to a white contact material.
- Procedure:
 - Prepare a sample of the polymer colored with **Pigment Red 22** and a sample of unpigmented, white polymer (e.g., plasticized PVC).
 - Place the two samples in direct contact with each other under a specified pressure (e.g., 3 kg/cm²).
 - Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
 - After the test period, remove the samples and allow them to cool.
 - Visually assess the degree of color transfer to the white sample using the ISO Grey Scale for staining (1 = severe staining, 5 = no staining).

3. Assessment of Heat Stability

- Objective: To determine the temperature at which **Pigment Red 22** begins to show a significant color change in a specific polymer.
- Procedure:
 - Prepare a masterbatch of **Pigment Red 22** in the test polymer.
 - Using an injection molding machine, produce color plaques at a series of increasing temperatures (e.g., in 10°C increments), with a dwell time of 5 minutes at each temperature.
 - Measure the color of each plaque using a spectrophotometer.


- Calculate the color difference (ΔE^*) between the plaque produced at the lowest temperature and those produced at higher temperatures using the CIELAB color space (as per ASTM D2244).[12][13][14][15][16]
- The heat stability is the highest temperature at which the ΔE^* remains below a specified tolerance (e.g., $\Delta E^* \leq 3.0$).

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for **Pigment Red 22** Bleeding and Migration.

[Click to download full resolution via product page](#)

Caption: Simplified Mechanism of Pigment Migration and Bleeding in Polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 3. Pigment Red 22 | Fineland Chem [finelandchem.com]
- 4. admin.heubach.com [admin.heubach.com]
- 5. Red Pigment for Polyolefin Plastics - Industry News [pigmentchemical.com]
- 6. aimplas.net [aimplas.net]
- 7. vibron.com.au [vibron.com.au]
- 8. vibron.com.au [vibron.com.au]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. sunchemical.com [sunchemical.com]
- 11. Pigment Red 22 [dyestuffintermediates.com]
- 12. lr-test.com [lr-test.com]
- 13. micomlab.com [micomlab.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [Troubleshooting Pigment Red 22 bleeding and migration in polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021831#troubleshooting-pigment-red-22-bleeding-and-migration-in-polymers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com